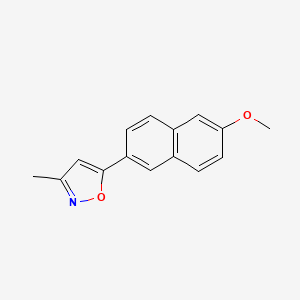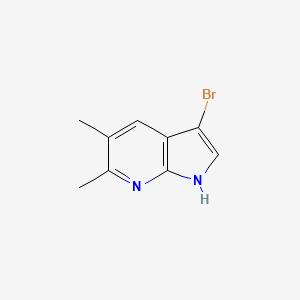
3-Bromo-5,6-dimethyl-7-azaindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5,6-dimethyl-7-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and are often used in medicinal chemistry and drug discovery programs. The structure of this compound consists of a pyridine ring fused to a pyrrole ring, with bromine and methyl groups as substituents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5,6-dimethyl-7-azaindole can be achieved through various methods. One common approach involves the bromination of 7-azaindole derivatives. For instance, starting with 7-azaindole, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . Another method involves the use of 2-aminopyridine as a starting material, followed by a series of reactions including bromination, iodination, and cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 3-Bromo-5,6-dimethyl-7-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through reactions such as Suzuki coupling, where boronic acids are used as reagents.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced azaindole derivatives.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as ceric ammonium nitrate (CAN) under microwave irradiation.
Reduction: Hydrogenation using palladium on carbon or Raney nickel catalysts.
Major Products:
Substituted Azaindoles: Products from Suzuki coupling reactions.
Oxidized Derivatives: Products from oxidation reactions.
Reduced Azaindoles: Products from reduction reactions.
科学研究应用
3-Bromo-5,6-dimethyl-7-azaindole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Bromo-5,6-dimethyl-7-azaindole primarily involves its interaction with protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
5-Bromo-7-azaindole: Another brominated azaindole with similar biological activities.
4-Bromo-6-azaindole: A structurally related compound with different substitution patterns.
Uniqueness: 3-Bromo-5,6-dimethyl-7-azaindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups enhances its reactivity and potential as a versatile building block in organic synthesis .
属性
分子式 |
C9H9BrN2 |
|---|---|
分子量 |
225.08 g/mol |
IUPAC 名称 |
3-bromo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H9BrN2/c1-5-3-7-8(10)4-11-9(7)12-6(5)2/h3-4H,1-2H3,(H,11,12) |
InChI 键 |
XCMRUASROOCOJY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(NC=C2Br)N=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


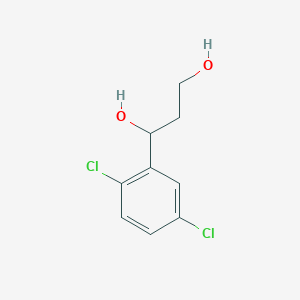

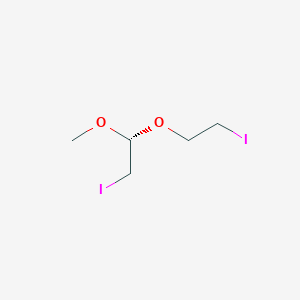
![6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13669757.png)

![4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline](/img/structure/B13669762.png)
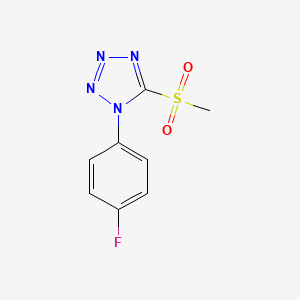
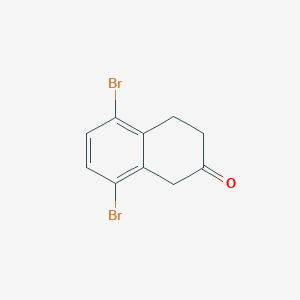
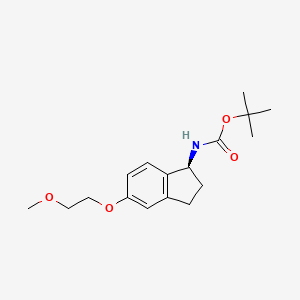
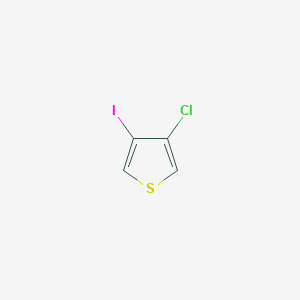
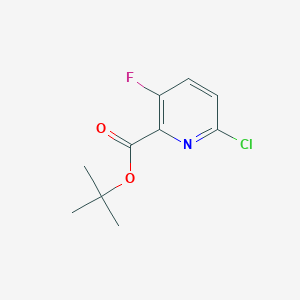

![5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13669801.png)
